1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2413-54-9
VCID: VC2394302
InChI: InChI=1S/C10H14FN.ClH/c1-10(2,12)7-8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H
SMILES: CC(C)(CC1=CC=C(C=C1)F)N.Cl
Molecular Formula: C10H15ClFN
Molecular Weight: 203.68 g/mol

1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride

CAS No.: 2413-54-9

Cat. No.: VC2394302

Molecular Formula: C10H15ClFN

Molecular Weight: 203.68 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride - 2413-54-9

Specification

CAS No. 2413-54-9
Molecular Formula C10H15ClFN
Molecular Weight 203.68 g/mol
IUPAC Name 1-(4-fluorophenyl)-2-methylpropan-2-amine;hydrochloride
Standard InChI InChI=1S/C10H14FN.ClH/c1-10(2,12)7-8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H
Standard InChI Key WXNVDQWUGUEUMO-UHFFFAOYSA-N
SMILES CC(C)(CC1=CC=C(C=C1)F)N.Cl
Canonical SMILES CC(C)(CC1=CC=C(C=C1)F)N.Cl

Introduction

Chemical Identity and Nomenclature

1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride, identified by CAS Registry Number 2413-54-9, represents a substituted phenethylamine with distinctive structural features . The compound's molecular formula is C₁₀H₁₅ClFN with a calculated molecular weight of 203.68 g/mol. In chemical databases, it is represented through various standardized notations:

Structural Identifiers

Identifier TypeValue
CAS Number2413-54-9
Molecular FormulaC₁₀H₁₅ClFN
Molecular Weight203.68 g/mol
IUPAC Name1-(4-fluorophenyl)-2-methylpropan-2-amine hydrochloride
Standard InChIInChI=1S/C10H14FN.ClH/c1-10(2,12)7-8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H
Standard InChIKeyWXNVDQWUGUEUMO-UHFFFAOYSA-N
SMILESCC(C)(CC1=CC=C(C=C1)F)N.Cl

The compound is also known by several synonyms in scientific literature, including α,α-Dimethyl-4-fluorophenethylamine hydrochloride, 2-Amino-1-(4-fluorophenyl)-2-methylpropane hydrochloride, and 4-Fluoro-α,α-Dimethyl-Benzeneethanamine Hydrochloride .

Physical and Chemical Properties

Structural Characteristics

1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride features a fluorine-substituted aromatic ring connected to a branched alkyl chain bearing an amine group. The molecule consists of a 4-fluorophenyl group attached to a 2-methylpropan-2-amine moiety, with the nitrogen protonated and paired with a chloride counterion in the hydrochloride salt form .

The presence of the fluorine atom at the para position of the phenyl ring significantly influences the compound's physical, chemical, and potential biological properties. This fluorine substitution can alter the compound's electronic distribution, lipophilicity, and binding characteristics with biological targets .

PropertyValueSource
Physical StateSolid
Boiling PointNot determined experimentally-
SolubilityEnhanced in aqueous solutions (as hydrochloride salt)
AppearanceNot specifically reported-

As a hydrochloride salt, the compound exhibits improved solubility in polar solvents compared to the free base form, a characteristic that makes it particularly valuable for laboratory and potential therapeutic applications .

Chemical Properties

The chemical reactivity of 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride can be inferred from its functional groups:

  • The amine group can participate in hydrogen bonding and functions as a base in chemical reactions .

  • The hydrochloride salt formation occurs due to protonation of the amine nitrogen, creating an ammonium chloride moiety.

  • The fluorine substituent on the phenyl ring affects the electronic distribution, potentially influencing reaction rates and selectivity in chemical transformations.

  • The tertiary carbon bearing the amine group imparts steric hindrance that can affect certain reactions .

The compound can potentially undergo typical amine reactions including nucleophilic substitution, acylation, and formation of various derivatives.

Hazard TypeClassificationHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
STOT-SE (Respiratory)Category 3H335: May cause respiratory irritation

This profile necessitates appropriate safety measures when handling the compound in laboratory or industrial settings .

Research Applications

Pharmaceutical Relevance

While specific research on 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride itself appears limited in the published literature, the compound belongs to a class of substances with potential pharmaceutical relevance. Compounds with similar structural features have been investigated for various pharmacological activities, suggesting possible applications in medicinal chemistry.

The compound is primarily used as a building block in organic synthesis, contributing to the development of pharmaceuticals and other life science products. Its well-defined structure, featuring the fluorinated aromatic ring and the tertiary amine functionality, makes it a valuable intermediate in the creation of more complex molecules with potential biological activity.

Structure-Activity Relationships

The presence of the fluorine atom at the para position of the phenyl ring is particularly noteworthy from a medicinal chemistry perspective. Fluorine substitution in pharmaceutical compounds can significantly affect:

  • Metabolic stability: Fluorine can block metabolic degradation pathways

  • Lipophilicity: Affecting membrane permeability and distribution

  • Conformational preferences: Influencing binding to receptors or enzymes

  • Bond strength: Creating stronger interactions with target proteins

These properties make fluorinated compounds like 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride interesting candidates for drug discovery programs, particularly when incorporated into more complex molecular scaffolds.

Comparative Analysis with Related Compounds

Several structurally related compounds provide context for understanding the potential properties and applications of 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride:

Structural Analogs

CompoundCAS NumberKey Structural Difference
(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride1213329-40-8Stereogenic center at C-1 position with R configuration
1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride1803588-71-7Amine at C-1 instead of C-2 position
1-(4-Chlorophenyl)-2-methylpropan-2-amine chloride49954570Chlorine instead of fluorine substituent on phenyl ring
1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol1780221-18-2Additional hydroxyl group at C-2

Synthesis and Preparation

  • Grignard reaction involving 4-fluorobenzyl magnesium halide and acetone, followed by reductive amination and salt formation

  • Reaction of 4-fluorobenzyl halides with 2-amino-2-methylpropane

  • Reduction of appropriate nitrile or oxime intermediates

The final step in preparation typically involves treatment with hydrogen chloride to form the hydrochloride salt, enhancing stability and solubility for storage and handling purposes.

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